molecular formula C9H8BrClFNO B8199665 N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide

N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide

Cat. No.: B8199665
M. Wt: 280.52 g/mol
InChI Key: GFDRKIYVFOCGDC-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, and an acetamide group substituted with chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide typically involves the reaction of 3-bromo-4-fluorobenzylamine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, nickel, copper

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-Bromo-4-fluorobenzyl)-2-aminoacetamide, while oxidation can produce N-(3-Bromo-4-fluorobenzyl)-2-chloroacetic acid .

Scientific Research Applications

N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-fluorobenzyl)-2-aminoacetamide
  • N-(3-Bromo-4-fluorobenzyl)-2-chloroacetic acid
  • 3-Bromo-4-fluorobenzylamine

Uniqueness

N-(3-Bromo-4-fluorobenzyl)-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c10-7-3-6(1-2-8(7)12)5-13-9(14)4-11/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDRKIYVFOCGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CCl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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